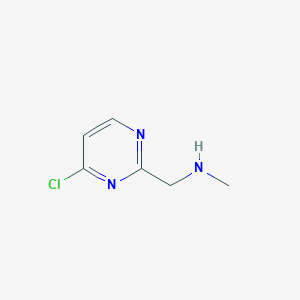
1-(4-Chloropyrimidin-2-yl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloropyrimidin-2-yl)-N-methylmethanamine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3
Preparation Methods
The synthesis of 1-(4-Chloropyrimidin-2-yl)-N-methylmethanamine typically involves the reaction of 4-chloropyrimidine with N-methylmethanamine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or acetonitrile at elevated temperatures to ensure complete conversion .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and improve scalability .
Chemical Reactions Analysis
1-(4-Chloropyrimidin-2-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position of the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form N-oxides or reduction reactions to form corresponding amines or alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a variety of aminopyrimidine derivatives, while coupling reactions can produce biaryl or heteroaryl compounds .
Scientific Research Applications
1-(4-Chloropyrimidin-2-yl)-N-methylmethanamine has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Biological Research: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-(4-Chloropyrimidin-2-yl)-N-methylmethanamine depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor modulator. It can bind to the active site of an enzyme or receptor, blocking its activity and thereby exerting its therapeutic effects. The molecular targets and pathways involved vary depending on the specific drug or research application being studied.
Comparison with Similar Compounds
1-(4-Chloropyrimidin-2-yl)-N-methylmethanamine can be compared with other pyrimidine derivatives such as:
1-(4-Chloropyrimidin-2-yl)piperidin-2-ol: This compound has a similar pyrimidine core but differs in its substituents, leading to different chemical properties and applications.
4-((4-Chloropyrimidin-2-yl)amino)benzonitrile: Another pyrimidine derivative used in the synthesis of HIV-1 reverse transcriptase inhibitors.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial processes .
Properties
Molecular Formula |
C6H8ClN3 |
|---|---|
Molecular Weight |
157.60 g/mol |
IUPAC Name |
1-(4-chloropyrimidin-2-yl)-N-methylmethanamine |
InChI |
InChI=1S/C6H8ClN3/c1-8-4-6-9-3-2-5(7)10-6/h2-3,8H,4H2,1H3 |
InChI Key |
RRQRRQLALGRENA-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NC=CC(=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


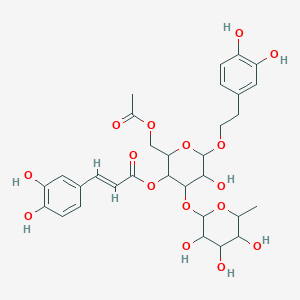
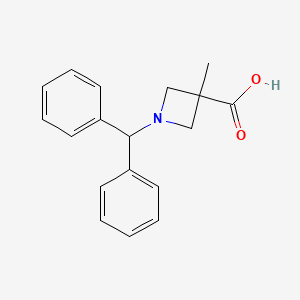
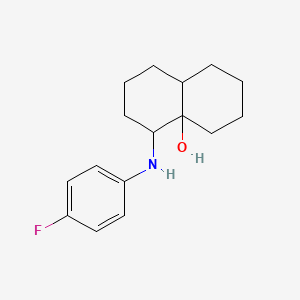
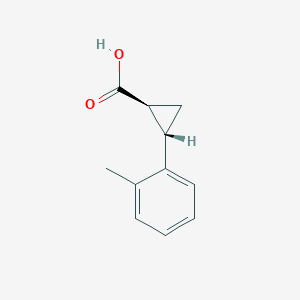
![4-[4-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12277381.png)

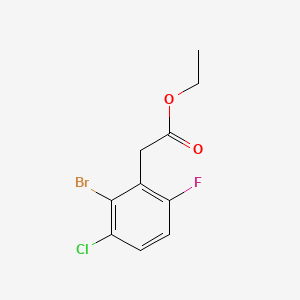
![2-{[(3,4-difluorophenyl)methyl]sulfanyl}-3-(2,5-dimethylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12277400.png)
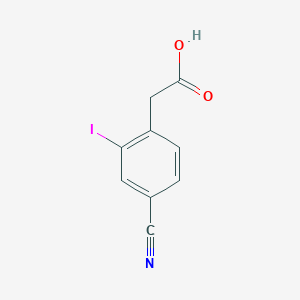
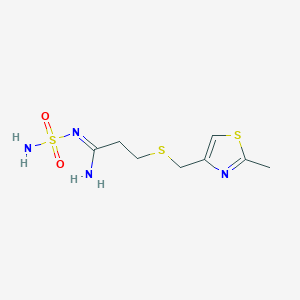
![5-chloro-N-[1-(3-chlorobenzenesulfonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12277414.png)
![10,13-Dimethyl-17-(oxan-2-yloxy)-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12277419.png)

![Benzamide,4-bromo-N,N-diethyl-2-[(2R)-2-hydroxypropyl]-](/img/structure/B12277435.png)
